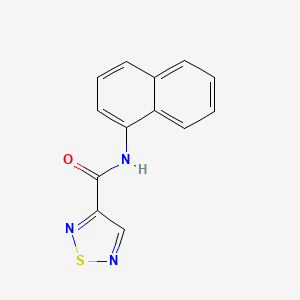
ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate, also known as EFMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFMP belongs to the class of piperazine derivatives and has been found to possess potent pharmacological properties.
作用機序
The exact mechanism of action of ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate is not fully understood, but it is believed to act on various molecular targets involved in inflammation, pain, and cancer. This compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This compound has also been found to modulate the activity of various ion channels and receptors involved in pain and epilepsy, such as the voltage-gated sodium channels and GABA receptors. Additionally, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells by modulating various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects in various animal models. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in animal models of inflammation. This compound has also been found to reduce pain sensitivity in animal models of neuropathic and inflammatory pain. Additionally, this compound has been found to reduce the growth of tumors and induce apoptosis in animal models of cancer.
実験室実験の利点と制限
Ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for various molecular targets. This compound is also relatively easy to synthesize and can be obtained in high yield and purity. However, this compound also has several limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Additionally, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
将来の方向性
Ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate has several potential future directions for research and development. One potential direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, inflammation-related disorders, epilepsy, and cancer. Another potential direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in humans. Additionally, further studies are needed to elucidate its exact mechanism of action and molecular targets involved in its pharmacological effects.
合成法
Ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate can be synthesized using a multi-step process involving the reaction of 4-butyryl-2-fluoro-5-methylphenylamine with ethyl chloroformate and piperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
Ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. This compound has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
特性
IUPAC Name |
ethyl 4-(4-butanoyl-2-fluoro-5-methylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-4-6-17(22)14-12-15(19)16(11-13(14)3)20-7-9-21(10-8-20)18(23)24-5-2/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAZFCHKRGVFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)C(=O)OCC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)

![3-methyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-amine](/img/structure/B5805546.png)

![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5805556.png)

![5-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5805571.png)
![N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine](/img/structure/B5805573.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)
![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)

![ethyl 4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5805620.png)